4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide
Overview
Description
4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, also known as 4-acetyl-2-butylpyrrole (4-ABP), is a synthetic organic compound with a wide range of applications in scientific research. 4-ABP is a versatile molecule, widely used as a building block in organic synthesis and as an intermediate in the production of various compounds. It has also been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Regioselective Bromination of Pyrroles The use of tetra-butyl ammonium tribromide (TBABr3) in the bromination of pyrrole-2-carboxamide substrates, including compounds similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, demonstrates a method for achieving regioselective bromination, predominantly yielding 5-brominated species. This research enhances the understanding of electrophilic substitution reactions in pyrrole derivatives (Gao et al., 2018).
Synthesis of Pyrrole-3-Carboxylic Acids A study on the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, includes the synthesis of pyrrole-3-carboxamides. This could be relevant to the synthesis of compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide (Herath & Cosford, 2010).
Cytostatic Agents A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, structurally related to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, have been synthesized and evaluated as potential cytostatic agents, showing the potential application of similar compounds in cancer research (Bielawski et al., 1993).
Synthesis of Tethered Heterocycles Research on synthesizing novel pyrazine-substituted 1H-pyrrole-2-carboxamides highlights methods to create diverse heterocyclic compounds. These findings could be applied to similar compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide for the development of new drugs or materials (Howells et al., 2022).
Antibacterial Agents A study on the synthesis and evaluation of pyrrole-2-carboxamide derivatives, including compounds structurally similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has identified them as potent antibacterial agents, indicating their potential in developing new antimicrobial drugs (Mane et al., 2017).
Antimicrobial Activity Research on the synthesis and bioevaluation of pyrrole-3-carboxamides as antimicrobial agents, including derivatives of 1H-pyrrole-2-carboxamide, provides insight into their potential as novel antimicrobial compounds, highlighting the versatility of pyrrole derivatives in medicinal chemistry (Biointerface Research in Applied Chemistry, 2020).
Potential Pharmacological Activity The synthesis of new 1H-1-pyrrolylcarboxamides, potentially including derivatives similar to 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has been explored for their pharmacological interest, indicating the compound's relevance in drug discovery (Bijev et al., 2003).
Acetylcholinesterase Enzyme Inhibitors A study on the synthesis of pyrazinamide condensed tetrahydropyrimidines, related to pyrrole-2-carboxamide derivatives, has identified them as acetylcholinesterase enzyme inhibitors, suggesting potential applications in treating neurological disorders (Elumalai et al., 2014).
Synthesis of Functionalized Pyrroles A protocol for synthesizing functionalized 2-acetyl-1H-pyrroles, relevant to the chemical modification of compounds like 4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide, has been developed, showing their potential in creating pharmacologically interesting compounds (Kanova et al., 2021).
Anticancer Activity Research into the synthesis and anticancer activity of thiophene derivatives, including those related to 1H-pyrrole-2-carboxamide, suggests potential applications in cancer treatment and drug development (Atta & Abdel‐Latif, 2021).
properties
IUPAC Name |
4-acetyl-N-butan-2-yl-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-7(2)13-11(15)10-5-9(6-12-10)8(3)14/h5-7,12H,4H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAMKGUQGLECPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217731 | |
Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(sec-butyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
478249-62-6 | |
Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-N-(1-methylpropyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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